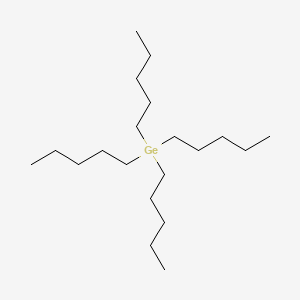
2-(4-(Phenylthio)phenyl)acetic acid
Vue d'ensemble
Description
2-(4-(Phenylthio)phenyl)acetic acid, also known as PTPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of phenylacetic acid and is widely used in various research studies to investigate its mechanism of action and physiological effects.
Applications De Recherche Scientifique
Synthesis of Substituted Furanones
A key application of 2-(4-(Phenylthio)phenyl)acetic acid and its homologs is in the synthesis of various types of substituted α-phenylthio-γ-butyrolactones. These compounds are obtained through a combination of reactions, including the reaction with epoxides, the conjugate addition reaction with carbanion species, and the α-alkylation reaction. The subsequent oxidation of these α-phenylthiolactones to sulfoxides, followed by pyrolysis, provides substituted 2(5H)-furanones. This process demonstrates a general method for producing a variety of substituted furanones, highlighting the versatility of phenylthio acetic acid derivatives in synthetic organic chemistry (Iwai et al., 1977).
Electrochemical Reduction Studies
Another significant application is found in the electrochemical reduction of 2-(o-nitrophenylthio)-acetic acid derivatives. Studies have shown that the reduction of these compounds in an ammoniacal buffer is particularly effective for the electrosynthesis of 4-hydroxy-2H-1,4-benzothiazin-3(4H)-one. This research not only expands our understanding of the electrochemical behaviors of phenylhydroxylamines and azoxy compounds but also opens up new pathways for synthesizing valuable chemical entities (Sicker et al., 1995).
Antimicrobial and Anticancer Studies
Additionally, derivatives of 2-(4-(Phenylthio)phenyl)acetic acid have been explored for their potential biological activities. For instance, some derivatives have been synthesized and evaluated for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These studies suggest that certain phenylthio acetic acid derivatives could have moderate antimicrobial activities, which could be of interest for the development of new antimicrobial agents (Sharshira & Hamada, 2012). In the realm of cancer research, complexes containing diclofenac (a derivative of phenylacetic acid) and phenanthroline have shown promising anticancer and antibacterial activities, indicating the potential therapeutic applications of these compounds (Shah et al., 2019).
Mécanisme D'action
Target of Action
It’s known that the compound forms a cocrystal with theophylline , which suggests potential interactions with targets of theophylline, such as phosphodiesterase and adenosine receptors .
Mode of Action
The formation of a cocrystal with theophylline suggests that it may interact with the same targets as theophylline . Theophylline acts by inhibiting phosphodiesterase, leading to increased levels of cyclic AMP
Biochemical Pathways
Given its cocrystallization with theophylline , it may influence pathways regulated by cyclic AMP, such as those involved in bronchodilation and inflammation
Result of Action
The compound’s cocrystallization with theophylline suggests potential anti-inflammatory and bronchodilatory effects
Propriétés
IUPAC Name |
2-(4-phenylsulfanylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c15-14(16)10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDQKVBSLWBCFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285869 | |
| Record name | 2-(4-phenylsulfanylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Phenylthio)phenyl)acetic acid | |
CAS RN |
6317-61-9 | |
| Record name | NSC43068 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43068 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-phenylsulfanylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















